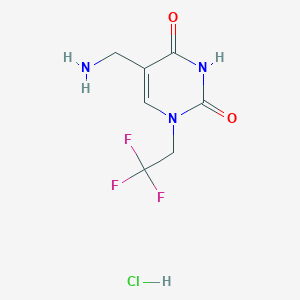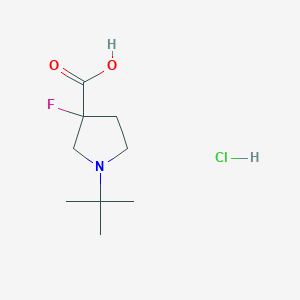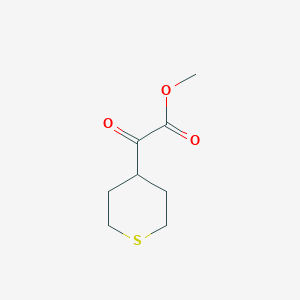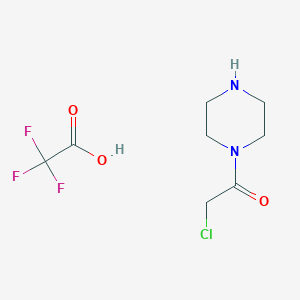
5-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
5-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a useful research compound. Its molecular formula is C7H9ClF3N3O2 and its molecular weight is 259.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties:
- Research has highlighted a practical method for synthesizing functionalized pyrimidine-2,4(1H,3H)-diones, which are of pharmaceutical interest. This method involves a water-mediated, catalyst-free protocol that emphasizes atom economy and low environmental impact, showcasing the significance of pyrimidine derivatives in drug development (Brahmachari et al., 2020).
- A study investigated the chlorination of specific pyrimidine derivatives, leading to the synthesis of chloro-substituted pyrimidine-2,4(3H,5H)-diones. The structural confirmation of these compounds through NMR spectroscopy and X-ray structural analysis underlines their potential in various chemical and biological applications (Gudz et al., 2013).
Biological Activity and Applications:
- A particular study synthesized a hydroxylated pyrimidine derivative to observe changes in biological activity. The compound showed enhanced anti-HIV integrase and reverse transcriptase activity, indicating the potential of pyrimidine derivatives in antiviral drug development (Tang et al., 2015).
- Another research synthesized new pyrimidine derivatives and evaluated their antibacterial and antifungal activities. Some compounds demonstrated promising antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Aksinenko et al., 2016).
Synthetic Methodologies and Innovations:
- Innovative synthetic methodologies for pyrimidine derivatives have been developed, such as a one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones. These methods contribute to the efficiency and convenience of synthesizing complex organic compounds (Bazgir et al., 2008).
- Studies on the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and their analogs have shed light on the structural versatility and potential biological activity of these compounds, opening avenues for their application in various fields of chemistry and pharmacology (Meshcheryakova et al., 2014).
Properties
IUPAC Name |
5-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c8-7(9,10)3-13-2-4(1-11)5(14)12-6(13)15;/h2H,1,3,11H2,(H,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQGFLPGXFHNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine, oxalic acid](/img/structure/B1382497.png)

![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)

amine](/img/structure/B1382506.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)


![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)

